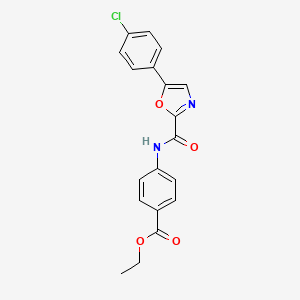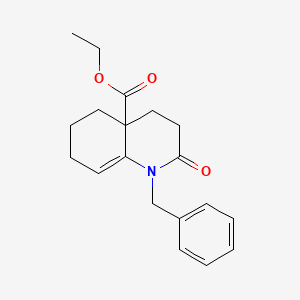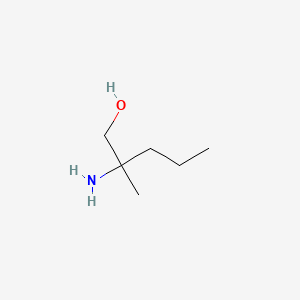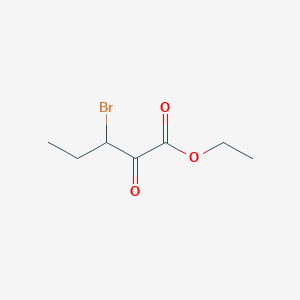
Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate” is a chemical compound with the molecular formula C12H10ClNO3 . It has an average mass of 251.666 Da and a monoisotopic mass of 251.034927 Da . The compound is also known by other names such as “Ethyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate” and "4-Oxazolecarboxylic acid, 5-(4-chlorophenyl)-, ethyl ester" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.67 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wirkmechanismus
The mechanism of action of Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. It has also been suggested that it may act by inhibiting the growth and replication of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been found to have antibacterial and antifungal activity against a wide range of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate in lab experiments is its potential as a lead compound for the development of new anti-inflammatory and analgesic drugs. It is also relatively easy to synthesize and has a high yield. However, one of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and selectivity.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate. One of the most promising directions is the development of new anti-inflammatory and analgesic drugs based on its structure. It is also possible to explore its potential as an antibacterial and antifungal agent. Further studies are needed to fully understand its mechanism of action and optimize its activity and selectivity. Additionally, it would be interesting to investigate its potential as a therapeutic agent for other diseases, such as cancer and autoimmune disorders.
Synthesemethoden
The synthesis of Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate involves the reaction of this compound 4-aminobenzoate with 4-chlorophenyl isocyanate, followed by cyclization with oxalyl chloride and 2-amino-5-chlorobenzoxazole. The yield of this synthesis method is reported to be around 60-70%.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
ethyl 4-[[5-(4-chlorophenyl)-1,3-oxazole-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-25-19(24)13-5-9-15(10-6-13)22-17(23)18-21-11-16(26-18)12-3-7-14(20)8-4-12/h3-11H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRAWCQUTARZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester](/img/structure/B2791856.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2791858.png)

![2-morpholino-5-(2-(naphthalen-2-yl)-2-oxoethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2791860.png)




![Ethyl 5-[(3-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2791871.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2791873.png)
